molecular formula C9H11Li2N2O9P B12385474 Uridine 5'-monophosphate-13C9,15N2 (dilithium)

Uridine 5'-monophosphate-13C9,15N2 (dilithium)

Cat. No.: B12385474
M. Wt: 347.0 g/mol
InChI Key: VZKHMAVADRKKIM-JNJBMHDRSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-monophosphate-13C9,15N2 (dilithium) involves the incorporation of 13C and 15N isotopes into the uridine 5’-monophosphate molecule. This can be achieved through a multi-step chemical synthesis process that includes the following steps:

Industrial Production Methods

Industrial production of uridine 5’-monophosphate-13C9,15N2 (dilithium) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate-13C9,15N2 (dilithium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Uridine 5’-monophosphate-13C9,15N2 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

Uridine 5’-monophosphate-13C9,15N2 (dilithium) exerts its effects primarily through its role as a nucleotide. It participates in various biochemical pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • Uridine 5’-monophosphate (unlabeled)
  • Uridine 5’-diphosphate-13C9,15N2 (dilithium)
  • Uridine 5’-triphosphate-13C9,15N2 (dilithium)

Uniqueness

Uridine 5’-monophosphate-13C9,15N2 (dilithium) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of nucleotides are essential .

Properties

Molecular Formula

C9H11Li2N2O9P

Molecular Weight

347.0 g/mol

IUPAC Name

dilithium;[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

InChI

InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;;

InChI Key

VZKHMAVADRKKIM-JNJBMHDRSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O

Origin of Product

United States

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